6-O-(α-D-manopiranosil)-α-D-manopiranosido 4-nitrofenilo

Descripción general

Descripción

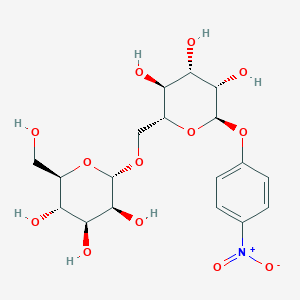

4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is a synthetic compound used primarily as an enzyme substrate. It is particularly useful in the study of glycosidases, enzymes that hydrolyze glycosidic bonds. This compound is often employed in biochemical assays to measure enzyme activity due to its chromogenic properties .

Aplicaciones Científicas De Investigación

Enzyme Substrate for Glycosidases

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is primarily utilized as a substrate for glycosidases, specifically β-D-mannopyranosidase. This enzyme catalyzes the hydrolysis of glycosidic bonds, facilitating the study of enzyme kinetics and substrate specificity. The chromogenic property of the nitrophenyl group allows for easy monitoring of enzyme activity through spectrophotometric methods.

Diagnostic Assays

The compound is employed in diagnostic assays to measure enzyme activity related to carbohydrate metabolism disorders. By quantifying the release of 4-nitrophenol upon hydrolysis, researchers can assess the functionality of specific glycosidases in clinical samples.

Glycobiology Research

In glycobiology, this compound aids in understanding carbohydrate-protein interactions and the role of glycosidases in various biological processes. Its specificity towards certain enzymes makes it a preferred choice for detailed mechanistic studies.

Case Study 1: Enzyme Kinetics

A study published in the Journal of Biological Chemistry utilized this compound to investigate the kinetics of β-D-mannopyranosidase from various sources. The researchers found that variations in pH and temperature significantly affected enzyme activity, highlighting the importance of environmental conditions on enzymatic reactions.

Case Study 2: Clinical Diagnostics

In a clinical setting, researchers employed this substrate to assess β-D-mannopyranosidase activity in patients with suspected lysosomal storage diseases. The results indicated altered enzyme activity levels, correlating with disease severity, thus demonstrating its potential as a diagnostic tool .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the metabolism of mannose, a type of sugar, by breaking down mannose-containing compounds .

Mode of Action

The compound acts as a substrate for the β-D-mannopyranosidase enzyme . It binds to the active site of the enzyme, where it undergoes a reaction that breaks it down into its constituent parts . This interaction allows the enzyme to carry out its function, which is to break down mannose-containing compounds .

Biochemical Pathways

The breakdown of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside by β-D-mannopyranosidase is part of the larger mannose metabolism pathway . This pathway is responsible for the breakdown and utilization of mannose, which is a key component of many biological molecules, including glycoproteins .

Pharmacokinetics

As a substrate for an enzyme, its bioavailability would be influenced by factors such as the concentration of the enzyme in the body, the rate at which the enzyme can process the substrate, and the presence of other competing substrates .

Result of Action

The action of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside results in the breakdown of the compound into its constituent parts . This allows the mannose in the compound to be utilized by the body . Additionally, the breakdown of the compound can also result in the release of 4-nitrophenol, a compound that can be detected and measured, making 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside useful in biochemical assays .

Action Environment

The action of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is influenced by various environmental factors. For example, the pH and temperature of the environment can affect the activity of the β-D-mannopyranosidase enzyme, and thus the rate at which the compound is broken down . Additionally, the presence of other compounds that can act as substrates for the enzyme may compete with 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, potentially affecting its efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-mannopyranoside with alpha-D-mannopyranosyl donors. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The reaction conditions usually include anhydrous solvents and specific temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-nitrophenol and mannose .

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific glycosidases, such as alpha-mannosidase. The reactions are usually carried out in aqueous buffers at optimal pH and temperature conditions for the enzyme activity .

Major Products Formed: The major products formed from the hydrolysis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside are 4-nitrophenol and mannose .

Comparación Con Compuestos Similares

Similar Compounds:

- 4-Nitrophenyl alpha-D-mannopyranoside

- 4-Nitrophenyl beta-D-mannopyranoside

- 4-Nitrophenyl alpha-D-glucopyranoside

Uniqueness: 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is unique due to its dual mannose units, which make it a more specific substrate for certain glycosidases compared to other similar compounds. This specificity allows for more precise studies of enzyme activity and substrate interactions .

Actividad Biológica

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (commonly referred to as Man1-a-6Man-a-OPNP) is a glycoside compound that has garnered attention for its potential biological activities, particularly in the context of enzymatic reactions and carbohydrate-lectin interactions. This article delves into its biological activity, synthesizing findings from various studies, including its role as a substrate for enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

- Chemical Name : 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

- CAS Number : 72647-96-2

- Molecular Formula : CHNO

- Molecular Weight : 367.31 g/mol

The compound features a nitrophenyl group attached to a disaccharide structure formed by two α-D-mannopyranosyl units, which significantly influences its biological interactions.

Enzymatic Substrate

One of the primary biological activities of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is its role as a substrate for β-galactosidase. This enzyme catalyzes the hydrolysis of glycosidic bonds, and this compound serves as an effective substrate in assays measuring enzyme activity. The reaction can be summarized as follows:

This property is utilized in biochemical assays to quantify enzyme activity, making it valuable in both research and clinical settings .

Interaction with Lectins

Lectins are proteins that bind carbohydrates and play crucial roles in cell recognition processes. The interaction between 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and various lectins has been investigated, revealing that this compound can influence cellular signaling pathways and immune responses.

- Case Study : Research has shown that carbohydrate-based therapeutics, including mannosides like Man1-a-6Man-a-OPNP, can inhibit the binding of lectins to their natural ligands. This inhibition is significant for developing treatments for conditions involving excessive leukocyte recruitment, such as inflammation and autoimmune diseases .

Synthesis and Characterization

The synthesis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside involves several steps, including the glycosylation of appropriate precursors. Studies have demonstrated various synthetic routes that yield high purity products suitable for biological assays .

| Step | Description |

|---|---|

| 1 | Synthesis of α-D-mannopyranoside precursors |

| 2 | Glycosylation with nitrophenol derivatives |

| 3 | Purification through chromatography |

Biological Assays

In vitro studies have assessed the effectiveness of this compound in modulating enzyme activity and inhibiting lectin interactions. For instance, assays measuring β-galactosidase activity demonstrated a clear correlation between substrate concentration and enzymatic turnover rates.

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-LFVZYRDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993487 | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72647-96-2 | |

| Record name | 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.